trans-4-((Dimethylamino)methyl)piperidin-3-oldihydrochloride
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Overview
Description
trans-4-((Dimethylamino)methyl)piperidin-3-oldihydrochloride: is a chemical compound with the molecular formula C8H18N2O·2HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-((Dimethylamino)methyl)piperidin-3-oldihydrochloride typically involves the reaction of piperidine derivatives with dimethylamine. The process often includes steps such as hydrogenation, cyclization, and amination. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the dihydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions: trans-4-((Dimethylamino)methyl)piperidin-3-oldihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under various conditions, including acidic or basic environments
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
Chemistry: In chemistry, trans-4-((Dimethylamino)methyl)piperidin-3-oldihydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent. It can interact with various biological targets, making it a valuable tool for drug discovery and development .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in treating neurological disorders, pain management, and other medical conditions .
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds. Its versatility makes it a valuable asset in various industrial processes .
Mechanism of Action
The mechanism of action of trans-4-((Dimethylamino)methyl)piperidin-3-oldihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
N-Methylpiperidine: A derivative of piperidine with a methyl group attached to the nitrogen atom.
N,N-Dimethylpiperidine: A piperidine derivative with two methyl groups attached to the nitrogen atom
Uniqueness: trans-4-((Dimethylamino)methyl)piperidin-3-oldihydrochloride is unique due to its specific substitution pattern and the presence of the dimethylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C8H20Cl2N2O |
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Molecular Weight |
231.16 g/mol |
IUPAC Name |
(3R,4R)-4-[(dimethylamino)methyl]piperidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-10(2)6-7-3-4-9-5-8(7)11;;/h7-9,11H,3-6H2,1-2H3;2*1H/t7-,8+;;/m1../s1 |
InChI Key |
GZKFIPKPONNKJC-YUZCMTBUSA-N |
Isomeric SMILES |
CN(C)C[C@H]1CCNC[C@@H]1O.Cl.Cl |
Canonical SMILES |
CN(C)CC1CCNCC1O.Cl.Cl |
Origin of Product |
United States |
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